(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one” belongs to the class of organic compounds known as oxosteroids . These are steroid derivatives carrying a C=O group attached to the steroid skeleton .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It is a steroid derivative, which means it has a core structure of four fused cycloalkane rings .Scientific Research Applications
Antiproliferative Activity
The compound has been evaluated for its antiproliferative activity . A study synthesized estrone heterodimers, including this compound, and evaluated their in vitro antiproliferative activity. One heterodimer exerted substantial antiproliferative activity against all investigated cell lines in the submicromolar or low micromolar range .
Proapoptotic Effect
The same study also observed a pronounced proapoptotic effect by fluorescent double staining and flow cytometry on three cervical cell lines .
Cell Cycle Blockade
The compound was found to cause cell cycle blockade in the G2/M phase, which might be a consequence of the effect of the dimer on tubulin polymerization .
Quantitative Measurements in Clinical Research
Estrone (E1) and estradiol (E2) are two major biologically active estrogens. Quantitative measurements of these two estrogens, which could potentially include this compound, are important in clinical research .
properties
IUPAC Name |
(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Br3O2/c1-18-5-4-8-9(12(18)7-14(20)17(18)23)2-3-10-11(8)6-13(19)16(22)15(10)21/h6,8-9,12,14,22H,2-5,7H2,1H3/t8-,9+,12-,14?,18-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSWXPLGWUHJRG-WASBOFOPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)Br)CCC4=C(C(=C(C=C34)Br)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(C2=O)Br)CCC4=C(C(=C(C=C34)Br)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Br3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8R,9S,13S,14S)-2,4,16-tribromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.